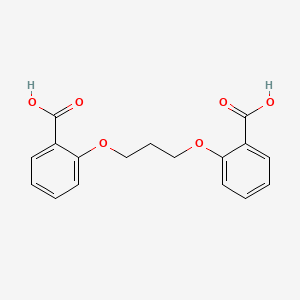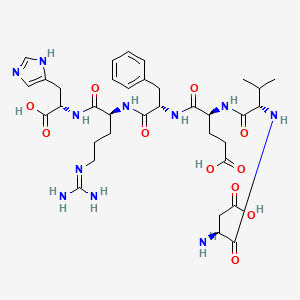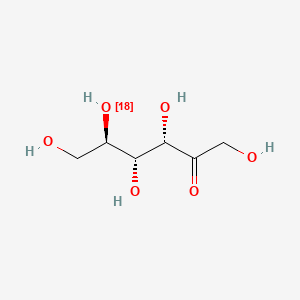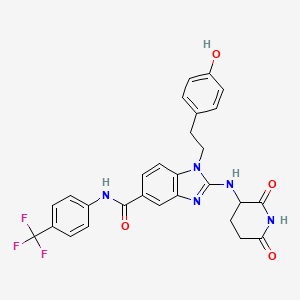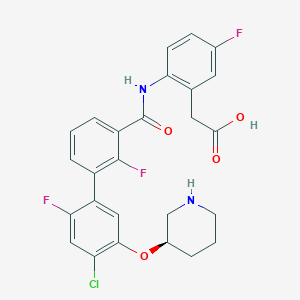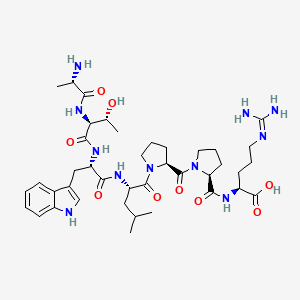
Fgfr2/3-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fgfr2/3-IN-1 is a selective, irreversible, orally bioavailable small-molecule inhibitor targeting fibroblast growth factor receptors 2 and 3. These receptors are part of the fibroblast growth factor receptor family, which plays a crucial role in cellular processes such as proliferation, differentiation, and survival. Dysregulation of these receptors is implicated in various cancers, making them significant targets for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr2/3-IN-1 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance selectivity and potency. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This process often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Fgfr2/3-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions often result in the formation of new functionalized derivatives with enhanced biological activity .
Scientific Research Applications
Fgfr2/3-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Fgfr2/3-IN-1 exerts its effects by binding to the kinase domain of fibroblast growth factor receptors 2 and 3, inhibiting their enzymatic activity. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the activation of key pathways involved in cell proliferation, differentiation, and survival. The molecular targets of this compound include the ATP-binding site of the kinase domain, where it forms covalent bonds with specific amino acid residues, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Fgfr2/3-IN-1 is unique in its selective inhibition of fibroblast growth factor receptors 2 and 3, offering a targeted approach to treating cancers driven by these specific receptors. Unlike pan-fibroblast growth factor receptor inhibitors, this compound minimizes off-target effects and reduces the risk of adverse reactions associated with broader inhibition of the fibroblast growth factor receptor family .
Properties
Molecular Formula |
C23H25N7O3 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
5-[5-[(3S)-oxolan-3-yl]oxy-6-(1-propan-2-ylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-N-(trideuteriomethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C23H25N7O3/c1-14(2)29-11-17(9-26-29)20-12-30-21(28-23(20)33-18-4-5-32-13-18)19(10-27-30)15-6-16(8-25-7-15)22(31)24-3/h6-12,14,18H,4-5,13H2,1-3H3,(H,24,31)/t18-/m0/s1/i3D3 |
InChI Key |
XKKGIGFZDVPVNO-NGGDXUQASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=CN=CC(=C1)C2=C3N=C(C(=CN3N=C2)C4=CN(N=C4)C(C)C)O[C@H]5CCOC5 |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2=CN3C(=C(C=N3)C4=CC(=CN=C4)C(=O)NC)N=C2OC5CCOC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)

pyrimidine-2,4-dione](/img/structure/B12392482.png)
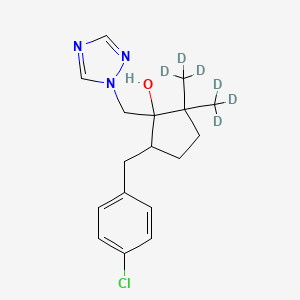

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)
